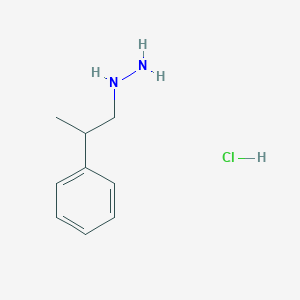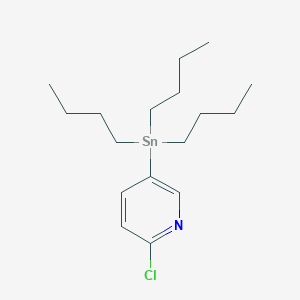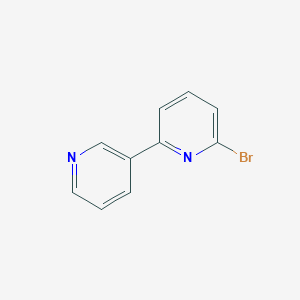
(1R,2R)-1,2-dihydronaphthalene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1,2-dihydronaphthalene-1,2-diol, also known as tetrahydrocannabinol (THC), is a psychoactive compound found in the cannabis plant. THC is known for its ability to induce euphoria and alter perception, making it a popular recreational drug. However, THC also has significant potential for scientific research, particularly in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of “(1R,2R)-1,2-dihydronaphthalene-1,2-diol”
Synthesis and Chemical Reactions
(1R,2R)-1,2-dihydronaphthalene-1,2-diol is involved in various chemical syntheses and reactions:
- Synthesis of Chiral Molecules : The compound has been used as a starting material in the synthesis of cyclic chiral diols with C2 symmetry, showing its versatility in creating enantiomerically pure compounds (Orsini & Pelizzoni, 1996).
- Catalytic Asymmetric Constructions : It plays a critical role in the catalytic asymmetric construction of 1,2-dihydronaphthalene molecules, a class of molecules significant in medicinal and synthetic chemistry (Perveen et al., 2017).
- Fluorescence Analysis : The compound is used in fluorescence analyses, specifically in fixed wavelength fluorescence (FF) and synchronous fluorescence scanning (SFS) to study petrogenic and pyrogenic sources of polycyclic aromatic hydrocarbons (PAHs) (Pampanin et al., 2016).
- Biotransformation Studies : Biotransformation studies involving dioxygenase-catalyzed benzylic monohydroxylation and dioxygenase-catalysed oxidation reveal the metabolic pathways and the formation of various dihydronaphthalene diols (Boyd et al., 1996).
Analytical and Environmental Studies
(1R,2R)-1,2-dihydronaphthalene-1,2-diol also finds importance in analytical and environmental contexts:
- Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) : It is used to study the response of PAH metabolites in FF and SFS analyses, aiding in the detection and estimation of PAH exposure (Pampanin et al., 2016).
- Environmental Biochemistry : The compound's interactions with bacterial dioxygenases have been studied to understand the oxidation of dihydronaphthalenes, providing insights into microbial degradation processes (Torok et al., 1995).
Eigenschaften
CAS-Nummer |
19216-89-8 |
|---|---|
Produktname |
(1R,2R)-1,2-dihydronaphthalene-1,2-diol |
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
(1R,2R)-1,2-dihydronaphthalene-1,2-diol |
InChI |
InChI=1S/C10H10O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,9-12H/t9-,10-/m1/s1 |
InChI-Schlüssel |
QPUHWUSUBHNZCG-NXEZZACHSA-N |
Isomerische SMILES |
C1=CC=C2[C@H]([C@@H](C=CC2=C1)O)O |
SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O |
Kanonische SMILES |
C1=CC=C2C(C(C=CC2=C1)O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



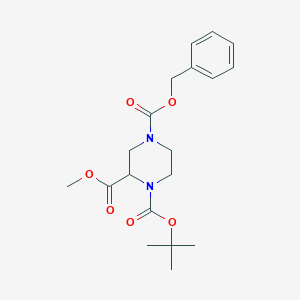


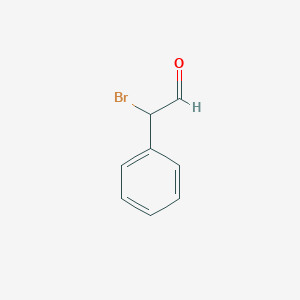

![1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene](/img/structure/B169502.png)
![2H-Spiro[isoquinoline-1,4'-piperidin]-3(4H)-one](/img/structure/B169505.png)
![Benzo[D]oxazol-6-ylboronic acid](/img/structure/B169509.png)


